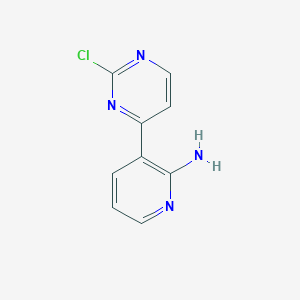

3-(2-Chloropyrimidin-4-yl)pyridin-2-amine

Description

The compound, identified by its CAS number 1417518-21-8, is characterized by the molecular formula C9H7ClN4. bldpharm.com Its structure is a hybrid of two fundamental heterocyclic systems: pyrimidine (B1678525) and pyridine (B92270). This unique arrangement of atoms and functional groups dictates its chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)pyridin-2-amine |

| CAS Number | 1417518-21-8 |

| Molecular Formula | C9H7ClN4 |

| Molecular Weight | 206.63 g/mol |

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Both pyrimidine and pyridine are classic examples of six-membered aromatic heterocycles containing nitrogen atoms. The pyrimidine ring, a diazine, has two nitrogen atoms at positions 1 and 3, while the pyridine ring has one nitrogen atom.

The presence of the electronegative nitrogen atoms in these rings significantly influences their electronic properties. The 2-chloropyrimidine (B141910) moiety in the target compound is particularly reactive. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, a key reaction for creating new chemical bonds and introducing diverse functional groups. nih.gov Similarly, the 2-aminopyridine (B139424) part of the molecule offers multiple sites for chemical modification, including the amino group and various positions on the pyridine ring. nih.govchemicalbook.com

Hybrid molecules that incorporate both pyrimidine and pyridine rings are a focal point of extensive research due to their prevalence in biologically active compounds. The pyrimidine nucleus is a core component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous approved drugs. nih.gov Pyridine and its derivatives are also vital in various pharmaceuticals and agrochemicals.

The combination of these two scaffolds can lead to molecules with unique three-dimensional shapes and electronic distributions, allowing them to interact with biological targets like enzymes and receptors with high specificity. mdpi.com The ability of the pyrimidine and pyridine nitrogens to act as hydrogen bond acceptors, and the aminopyridine group to act as a hydrogen bond donor, is crucial for molecular recognition processes. researchgate.net Researchers often explore these hybrid structures to develop new therapeutic agents, as they can offer improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The investigation into this compound and its analogs is driven by the search for new chemical entities with potential applications in various fields, most notably medicinal chemistry. The core structure serves as a versatile starting point, or intermediate, for the synthesis of a library of related compounds.

The primary rationale for its use in research includes:

Versatile Chemical Handle: The chloro-substituent on the pyrimidine ring is an excellent leaving group, facilitating reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. nih.govmdpi.com These reactions allow for the straightforward introduction of a wide array of aryl, heteroaryl, and amino groups, leading to the rapid generation of diverse molecular architectures.

Bioisosteric Replacement: The pyridine-pyrimidine scaffold can act as a bioisostere for other bicyclic systems found in known bioactive molecules, such as purines or quinolines. This strategy of replacing one structural motif with another that has similar physical or chemical properties is a common tactic in drug design to optimize activity and reduce side effects.

Kinase Inhibitor Scaffolds: Many kinase inhibitors, a critical class of anti-cancer drugs, feature nitrogen-containing heterocyclic cores. nih.gov The structure of this compound bears resemblance to the hinge-binding motifs found in many ATP-competitive kinase inhibitors. For instance, analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent candidates for inhibiting cyclin-dependent kinase 2 (CDK2), a protein implicated in several cancers. The rationale is that the pyrimidine and pyridine nitrogens can form crucial hydrogen bonds with the amino acid backbone in the hinge region of a kinase's active site.

An example of a related compound used as an intermediate is 3-(2-chloropyrimidin-4-yl)-1-methylindole, which is utilized in the synthesis of the targeted cancer therapy drug, Osimertinib. hsppharma.com This highlights the practical application of such chlorinated pyrimidine intermediates in the development of complex pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN4 |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-(2-chloropyrimidin-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H7ClN4/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H,(H2,11,12) |

InChI Key |

KKESAQUIEVUQGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Chloropyrimidin 4 Yl Pyridin 2 Amine

Strategies for Core Scaffold Construction

The construction of the 3-(pyrimidin-4-yl)pyridin-2-amine core is a critical step in the synthesis of the target molecule. This is typically accomplished by forming a carbon-carbon or carbon-nitrogen bond between a pyridine (B92270) and a pyrimidine (B1678525) precursor.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the synthesis of complex heterocyclic compounds. acs.org

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. core.ac.uknih.gov In the context of synthesizing the target compound, this typically involves the reaction of a pyridine-based boronic acid or ester with a chloropyrimidine derivative. mdpi.com

The reaction of 2,4-dichloropyrimidine (B19661) with aryl and heteroaryl boronic acids has been investigated, with microwave-assisted procedures showing high efficiency and regioselectivity for substitution at the C4 position. semanticscholar.org A study on the Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids using tetrakis(triphenylphosphine)palladium(0) as a catalyst under microwave irradiation resulted in good to excellent yields of the C4-substituted products in a short reaction time of 15 minutes with a low catalyst loading of 0.5 mol%. semanticscholar.org This method provides a rapid and cost-effective route to 4-aryl-2-chloropyrimidines, which are key intermediates for 3-(2-chloropyrimidin-4-yl)pyridin-2-amine.

For instance, the coupling of 4-chloro-6-methylpyrimidin-2-amine with pyridine-3-boronic acid in the presence of dichlorobis(triphenylphosphine)palladium(II) and sodium carbonate yields 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. mdpi.com Similarly, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(0) catalyst has been shown to produce novel pyrimidine analogs. mdpi.com The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.com

The utility of Suzuki cross-coupling has been expanded to include reactions of resin-supported chloropyrimidines with boronic acids, allowing for the synthesis of libraries of biaryl compounds. nih.gov This solid-phase approach facilitates purification and product isolation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Chloro-4-phenylpyrimidine | 95 | semanticscholar.org |

| 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile (B52724)/Water | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing precursors to the target molecule by introducing an alkynyl group, which can then be further transformed.

The general Sonogashira reaction can be carried out under mild conditions, often at room temperature, in an amine base which also serves as the solvent. wikipedia.orgorganic-chemistry.org Common palladium catalysts include [Pd(PPh₃)₄] and [Pd(PPh₃)₂Cl₂], while copper(I) iodide is the typical co-catalyst. wikipedia.org The reaction's scope is broad, and it has been applied to the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgacs.org

In the synthesis of related heterocyclic systems, Sonogashira coupling has been used to introduce acetylene (B1199291) moieties which can then undergo further reactions. For example, the coupling of 4-ethylpyridine (B106801) with 1-bromo-3-iodobenzene (B1265593) has been used to produce an acetylene intermediate. acs.org Another approach involves the palladium-catalyzed cross-coupling of a halo-pyridine with trimethylsilylacetylene, followed by hydrolysis to yield the terminal alkyne. acs.org This alkyne can then be coupled with a bromopyrimidine to form the desired scaffold. acs.org

While direct Sonogashira coupling to form the 3-(pyrimidin-4-yl)pyridin-2-amine scaffold is less common, the methodology provides a powerful tool for creating precursors that can be cyclized or otherwise elaborated to the final product. The reactivity of different halogens on the pyrimidine ring can be exploited to achieve selective coupling. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of N-aryl amines and has been applied to the preparation of various heterocyclic compounds. mdpi.com

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using optimized Buchwald-Hartwig amination conditions. mdpi.com This involves the reaction of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with an appropriate aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A common catalytic system for this transformation is dichlorobis(triphenylphosphine)palladium(II) with xantphos (B1684198) as the ligand and sodium tert-butoxide as the base, with toluene as the solvent. mdpi.com

The scope of the Buchwald-Hartwig reaction is extensive, allowing for the coupling of a wide variety of amines with aryl halides. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the reaction's utility to include less reactive aryl chlorides and a broader range of amine substrates. cmu.edu The choice of ligand is critical, as it can influence the reaction rate and efficiency. cmu.edu For instance, bidentate phosphine ligands like BINAP and DPPF have proven effective for the amination of primary amines. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyrimidines. acs.org The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles on the carbon atoms bearing a leaving group, typically a halogen.

The amination of dichloropyrimidines is a key step in the synthesis of many biologically active compounds. The regioselectivity of this reaction, i.e., whether the substitution occurs at the C2 or C4 position, is highly dependent on the substitution pattern of the pyrimidine ring and the nature of the nucleophile. wuxiapptec.com

In general, for 2,4-dichloropyrimidines, nucleophilic substitution is often selective for the C4 position. wuxiapptec.com However, exceptions to this rule exist, and in some cases, C2 selective displacement or a mixture of products is observed. wuxiapptec.com The presence of an electron-donating substituent at the C6 position of a 2,4-dichloropyrimidine can lead to a preference for SNAr reactions at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine generally directs substitution to the C4 position. acs.org

Interestingly, the use of tertiary amine nucleophiles with 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group can result in excellent C2 selectivity. acs.orgnih.gov This is followed by an in situ N-dealkylation to yield the C2-aminated product. acs.orgnih.gov

For the synthesis of this compound, the regioselective amination of 2,4-dichloropyrimidine with 2-aminopyridine (B139424) or a derivative is a critical step. The inherent reactivity of the C4 position in 2,4-dichloropyrimidine towards nucleophilic attack makes it the more likely site of substitution. acs.org This regioselectivity can be further controlled by the reaction conditions and the specific reagents used. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product. acs.org

| Dichloropyrimidine Substrate | Nucleophile | Major Product | Reference |

| 2,4-dichloropyrimidine | Neutral nitrogen nucleophiles | Mixture of C4 and C2 isomers (1:1 to 4:1) | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | C4-substituted product | acs.org |

| 2,4-dichloro-5-cyanopyrimidine | Secondary amine | C4-substituted product | acs.org |

| 2,4-dichloro-5-cyanopyrimidine | Tertiary amine | C2-substituted product | acs.orgnih.gov |

| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Aniline (B41778) | C4-substituted product (70:30 C4/C2) | acs.org |

Factors Governing SNAr Reactivity and Selectivity

The reactivity and selectivity of Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound are governed by a confluence of electronic and steric factors, as well as reaction conditions such as the solvent and temperature.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two nitrogen atoms in the ring significantly lowers the electron density, making the carbon atoms more electrophilic. In the case of 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. wuxiapptec.comnih.gov However, the regioselectivity can be highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C-2 position. wuxiapptec.com

In the specific case of this compound, the 2-aminopyridine substituent at the C-4 position of the pyrimidine ring influences the reactivity. The amino group is an electron-donating group, which can modulate the electrophilicity of the pyrimidine ring.

The nature of the incoming nucleophile also plays a crucial role. For example, in reactions with 2-MeSO2-4-chloropyrimidine, amines and Stille coupling reagents selectively substitute at the C-4 position, whereas alkoxides and formamide (B127407) anions favor the C-2 position. wuxiapptec.com Quantum mechanical analyses suggest that the energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can be small, and considering the contribution from LUMO+1 is necessary to predict the correct regioselectivity. wuxiapptec.comwuxiapptec.com

Steric hindrance is another determining factor. Bulky substituents on the pyrimidine ring or the nucleophile can influence the site of attack. wuxiapptec.comstackexchange.com For instance, a sterically demanding substituent at the C-5 position of a 2,4-dichloropyrimidine can affect the C-4/C-2 selectivity. wuxiapptec.com

The choice of solvent is also critical. While dipolar aprotic solvents are commonly used for SNAr reactions, reactions can also be carried out in other solvents under elevated temperatures and pressures. acsgcipr.org Water, in the presence of a suitable base like potassium fluoride, has been shown to be an effective and environmentally friendly solvent for the amination of heteroaryl chlorides, including 2-chloropyrimidine (B141910). nih.gov The use of tertiary amine nucleophiles has been reported to provide excellent C-2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net

| Factor | Influence on SNAr Reactivity and Selectivity |

| Electronic Effects | The electron-deficient nature of the pyrimidine ring activates it for nucleophilic attack. Substituents on the ring can modulate this reactivity and direct the regioselectivity. wuxiapptec.comwuxiapptec.com |

| Nucleophile | The nature of the nucleophile can dictate the position of substitution. Amines often favor the C-4 position, while alkoxides may show selectivity for the C-2 position in certain substrates. wuxiapptec.com |

| Steric Hindrance | Bulky groups on either the pyrimidine ring or the nucleophile can influence the accessibility of the reaction centers, thereby affecting selectivity. wuxiapptec.comstackexchange.com |

| Solvent | Dipolar aprotic solvents are common, but water and other solvents can be used, sometimes with beneficial effects on rate and selectivity. acsgcipr.orgnih.gov |

| Temperature | Higher temperatures can increase reaction rates, especially when using less reactive nucleophiles or solvents. acsgcipr.org |

[3+2] Dipolar Cycloaddition Reactions for Ring Construction

[3+2] Dipolar cycloaddition reactions represent a powerful strategy for the construction of five-membered rings and are of significant interest for generating molecular diversity. mdpi.comuchicago.edu In the context of pyrimidine derivatives, these reactions can be utilized to build fused heterocyclic systems. The pyrimidine moiety itself can act as a dipolarophile, reacting with various 1,3-dipoles. mdpi.comclockss.org

Commonly employed 1,3-dipoles include nitrile oxides, azomethine ylides, nitrones, azides, and diazoalkanes. uchicago.edu The reactivity and regioselectivity of these cycloadditions are often explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org Depending on the relative energies of the HOMO of the dipole and the LUMO of the dipolarophile, the reaction can be classified as Type I, II, or III. wikipedia.org

For instance, the reaction of pyrimidine N-oxides with dipolarophiles like phenyl isocyanate can lead to the formation of substituted pyrimidines. clockss.org Similarly, thiazolo[3,2-a]pyrimidine derivatives can undergo [3+2] cycloaddition with azomethine ylides to form complex spiroheterocyclic compounds. mdpi.com The synthesis of pyrimidine derivatives that can act as dipolarophiles is a key step in this strategy. researchgate.net

Other Cyclization and Annulation Strategies

Beyond cycloaddition reactions, other cyclization and annulation strategies are employed to construct fused ring systems incorporating the this compound scaffold. Intramolecular reactions are particularly valuable in this regard. For example, derivatives of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo unexpected SNAr reactions and subsequent condensations to form fused pyrimidine systems. mdpi.com

Palladium-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines is another strategy to access 2-chloropyrimidines, which can then be further functionalized and cyclized. mdpi.com The synthesis of pyrimidines and their fused analogues can also be achieved through the reaction of β-dicarbonyl compounds with N-C-N fragments like urea, thiourea, or guanidine. mdpi.com

Functionalization and Derivatization Reactions

The core structure of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Modification of the Pyrimidine Moiety

The chlorine atom at the C-2 position of the pyrimidine ring is a key handle for modification via nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce new functional groups. nih.govmdpi.comresearchgate.net The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

Cross-coupling reactions, such as Suzuki and Stille couplings, can also be employed at the C-Cl bond to form new carbon-carbon bonds, further expanding the structural diversity. wuxiapptec.com

Transformations on the Pyridine Ring

The pyridine ring of the molecule can also be functionalized, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguoanbar.edu.iqlibretexts.org Electrophilic attack, when it occurs, is favored at the 3- and 5-positions. quimicaorganica.orgquora.comresearchgate.net However, direct C-H functionalization of pyridines is a challenging but increasingly important area of research. researchgate.netrsc.org The presence of the amino group at the 2-position and the pyrimidinyl group at the 3-position will influence the regioselectivity of any further substitution on the pyridine ring.

Reactions Involving the Amine Functionality

The primary amino group on the pyridine ring is a versatile functional group that can undergo a variety of transformations. It can be N-alkylated or N-acylated to introduce a range of substituents. nih.gov

Diazotization of the 2-aminopyridine moiety using nitrous acid can lead to the formation of a diazonium salt. rsc.orgresearchgate.netlibretexts.org These diazonium salts are useful intermediates that can be converted into a variety of other functional groups through Sandmeyer-type reactions, affording halides, or through coupling reactions to form azo compounds. organic-chemistry.org It is important to note that the stability of heteroaromatic diazonium salts can be lower than their benzenoid counterparts. rsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halides, base | N-Alkyl-2-aminopyridine derivatives |

| N-Acylation | Acyl chlorides, acid anhydrides, base | N-Acyl-2-aminopyridine derivatives |

| Diazotization | NaNO2, acid (e.g., HCl, H2SO4) | Pyridine-2-diazonium salt |

| Sandmeyer Reaction | Diazonium salt, Cu(I) halide | 2-Halopyridine derivatives |

| Azo Coupling | Diazonium salt, activated aromatic compound | Azo compounds |

Optimization of Synthetic Protocols

The efficient synthesis of this compound is paramount for its application in medicinal chemistry and materials science. Optimization of the synthetic route typically involves a multi-faceted approach, considering catalyst selection, reaction conditions, and purification methods to maximize yield and purity.

Catalyst and Reagent System Selection

The formation of the carbon-carbon bond between the pyridine and pyrimidine rings is a critical step in the synthesis of this compound. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org

Palladium Catalysts: The choice of the palladium catalyst and the accompanying phosphine ligand is crucial for the success of the Suzuki-Miyaura coupling. libretexts.org Catalysts like dichlorobis(triphenylphosphine)palladium(II) are frequently employed. mdpi.com The selection of bulky and electron-rich phosphine ligands, such as Xantphos, can enhance the catalytic activity and stability, leading to higher turnover numbers even with low catalyst loading. mdpi.com For instance, the Buchwald-Hartwig amination, another key reaction in forming C-N bonds, also benefits from palladium catalysts with bulky phosphine ligands to achieve high yields under mild conditions.

Bases: The Suzuki-Miyaura coupling requires a base to facilitate the transmetalation step. libretexts.org Sodium carbonate (Na2CO3) is a commonly used inorganic base in these reactions. mdpi.comacs.org The choice of base can significantly impact the reaction rate and the prevention of side reactions. In some cases, organic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) are used, particularly in amination reactions. arkat-usa.orgnih.gov

Boron Source: In the context of a Suzuki coupling, an organoboron compound, such as a boronic acid or a boronic ester, is required as the coupling partner for the aryl halide. libretexts.org For the synthesis of the target molecule, this would involve a pyrimidine-based boronic acid or ester.

The following table summarizes common catalyst and reagent systems used in reactions relevant to the synthesis of this compound and related structures.

Interactive Data Table: Catalyst and Reagent Systems

| Reaction Type | Catalyst | Ligand | Base | Solvent(s) | Key Features |

| Suzuki-Miyaura Coupling | Dichlorobis(triphenylphosphine)palladium(II) mdpi.com | Triphenylphosphine (integrated) mdpi.com | Sodium Carbonate mdpi.comacs.org | Acetonitrile/Water mdpi.com | Widely used for C-C bond formation between aryl halides and boronic acids. libretexts.orgmdpi.com |

| Buchwald-Hartwig Amination | Palladium(II) Acetate (B1210297) mdpi.com | BINAP mdpi.com | Cesium Carbonate mdpi.com | 1,4-Dioxane mdpi.com | Effective for C-N bond formation, often requiring bulky phosphine ligands for high efficiency. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | None (Catalyst-free) | Not Applicable | DIPEA arkat-usa.org | Dichloromethane arkat-usa.org | Can be favored for electron-poor systems like chloropyrimidines, sometimes acid-catalyzed. arkat-usa.org |

Reaction Condition Control (e.g., Temperature, Solvent Effects, Microwave Assistance)

Controlling reaction parameters is essential for optimizing the synthesis of this compound. Temperature, solvent, and the use of microwave irradiation can all have a profound impact on reaction outcomes.

Temperature: The reaction temperature is a critical parameter that influences reaction rates and selectivity. Suzuki-Miyaura couplings are often conducted at elevated temperatures, such as 78 °C, to ensure a reasonable reaction rate. mdpi.com Similarly, Buchwald-Hartwig aminations may require heating to 110 °C. mdpi.com However, some nucleophilic aromatic substitution (SNAr) reactions can proceed at room temperature, while others may require reflux conditions. arkat-usa.org Careful control of temperature is necessary to prevent decomposition of starting materials, intermediates, or the final product.

Solvent Effects: The choice of solvent can significantly affect the solubility of reactants and reagents, as well as the reaction mechanism. A mixture of acetonitrile and water is often used for Suzuki-Miyaura couplings, providing a medium that can dissolve both the organic and inorganic components. mdpi.com For Buchwald-Hartwig aminations, aprotic polar solvents like 1,4-dioxane are common. mdpi.com In some cases, greener solvents like water are being explored for amination reactions of halogenated pyridines. The polarity of the solvent can also influence the course of SNAr reactions, with polar solvents sometimes favoring the uncatalyzed pathway.

Microwave Assistance: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. nih.gov For example, the synthesis of pyrimidinyl-1,3,5-triazine-2,4-diamine hybrids was achieved in 15 minutes under microwave irradiation at 120 °C, with a notable increase in yield upon optimization of reactant stoichiometry. nih.gov Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was successfully carried out using microwave heating at 120-140 °C for 15-30 minutes. nih.gov

The table below illustrates the impact of different reaction conditions on relevant synthetic transformations.

Interactive Data Table: Reaction Condition Control

| Reaction Type | Temperature | Solvent | Method | Outcome |

| Suzuki-Miyaura Coupling | 78 °C mdpi.com | Acetonitrile/Water mdpi.com | Conventional Heating | Moderate to good yields for N-arylpyrimidin-2-amine derivatives. mdpi.com |

| Buchwald-Hartwig Amination | 110 °C mdpi.com | 1,4-Dioxane mdpi.com | Conventional Heating | Successful amination of a chloropyridine intermediate. mdpi.com |

| SNAr Reaction | Room Temperature to Reflux arkat-usa.org | Dichloromethane arkat-usa.org | Conventional Heating | Reaction course and product distribution dependent on pyrimidine substitution and presence of acid/base. arkat-usa.org |

| Multi-component Reaction | 120 °C nih.gov | Neat (solvent-free) | Microwave Irradiation | Rapid synthesis (15 min) of pyridinyl-1,3,5-triazine-2,4-diamine hybrids with high yields. nih.gov |

| Amination of Chloropyrimidine | 120-140 °C nih.gov | Anhydrous Propanol nih.gov | Microwave Irradiation | Efficient synthesis (15-30 min) of 2-amino-4-chloro-pyrimidine derivatives. nih.gov |

Yield and Purity Enhancement Strategies

Maximizing the yield and purity of this compound is a key objective in its synthesis. Several strategies can be employed to achieve this.

Stoichiometry Control: As demonstrated in the microwave-assisted synthesis of triazine hybrids, adjusting the molar ratio of reactants can dramatically improve the yield. nih.gov For instance, increasing the amount of cyanamide (B42294) from one to two molar equivalents boosted the product yield from 35% to 70%. nih.gov

Purification Techniques: After the reaction is complete, effective purification is essential to isolate the target compound in high purity. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. nih.gov The choice of eluent, such as a mixture of ethyl acetate and petroleum ether, is critical for achieving good separation. nih.gov Recrystallization from a suitable solvent, like dichloromethane, can be used as a final step to obtain highly pure, crystalline material. nih.gov

Chemoselective Reactions: In molecules with multiple reactive sites, achieving chemoselectivity is crucial for obtaining the desired product and avoiding a complex mixture of isomers. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki–Miyaura cross-coupling at the more reactive C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate was performed before the Buchwald–Hartwig amination at C-4. nih.gov This strategic ordering of reactions prevented undesired side reactions. nih.gov

Protecting Groups: In complex syntheses, the use of protecting groups can be necessary to mask reactive functional groups and direct the reaction to the desired site. For instance, the trimethylsilylethoxymethyl (SEM) group has been used to protect the pyrrole (B145914) nitrogen in the synthesis of pyrrolo[2,3-b]pyridines. nih.gov However, the subsequent deprotection step can sometimes be challenging and lead to the formation of side products. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental to determining the precise structure of a chemical compound. Techniques like NMR, mass spectrometry, and infrared spectroscopy would be essential in confirming the identity and purity of 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy would be critical for elucidating the molecular framework. ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The expected spectra would show distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as a characteristic signal for the amine (-NH₂) protons.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those in the two heterocyclic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would be expected to show a molecular ion peak corresponding to its molecular formula, C₉H₇ClN₄. The presence of chlorine would be identifiable through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, the IR spectrum would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine group, typically seen as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=N stretching vibrations from both the pyridine and pyrimidine rings would also be prominent features.

X-ray Crystallographic Analysis

Analysis of Intermolecular Interactions

Crystallographic data would also illuminate how the molecules pack together in the solid state. This includes identifying intermolecular forces such as hydrogen bonds, where the amine group could act as a donor and the nitrogen atoms in the rings could act as acceptors. Other non-covalent interactions, like π-π stacking between the aromatic rings, could also be characterized, providing insight into the stability of the crystal lattice.

Hydrogen Bonding Networks and Patterns

Hydrogen bonding is anticipated to be the most influential force in the crystal lattice of this compound. The 2-aminopyridine (B139424) motif is a well-established and robust synthon for forming strong, directional hydrogen bonds. Specifically, the amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen and the two pyrimidine ring nitrogens serve as potential acceptors.

In analogous structures, such as 3-chloropyridin-2-amine and 2-chloropyrimidin-4-amine, molecules are commonly linked by pairs of N—H⋯N hydrogen bonds to form centrosymmetric inversion dimers. nih.govresearchgate.net For instance, in the crystal of 2-chloropyrimidin-4-amine, the amino group acts as a twofold donor to the pyrimidine nitrogen atoms of neighboring molecules, resulting in R²₂(8) graph-set motifs. researchgate.net These dimers then serve as building blocks, further connected by additional hydrogen bonds into extended networks, such as undulating two-dimensional sheets. researchgate.net Similarly, the structure of 3-chloropyridin-2-amine features intermolecular amine N—H⋯N(pyridine) hydrogen-bonding interactions that generate cyclic dimers. nih.gov

Table 1: Representative N—H⋯N Hydrogen Bond Geometries in Related Aminopyridine and Aminopyrimidine Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound |

|---|---|---|---|---|---|

| N-H···N | 0.86 | 2.18 | 3.038(4) | 174 | 3-Chloropyridin-2-amine nih.gov |

| N-H···N | 0.91 | 2.16 | 3.061(2) | 171 | 2-Chloropyrimidin-4-amine researchgate.net |

Pi-Pi (π-π) Stacking Interactions

The aromatic nature of both the pyridine and pyrimidine rings in this compound makes them prone to engaging in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are critical for stabilizing the crystal packing by maximizing van der Waals forces between the aromatic planes.

In related heterocyclic structures, π-π stacking typically occurs in a parallel-displaced or offset face-to-face arrangement, which minimizes electrostatic repulsion. nih.govresearchgate.net For example, in the crystal structure of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, a close analogue, significant π-π stacking is observed between the pyrimidine rings of adjacent molecules. nih.govresearchgate.net These interactions stabilize the formation of molecular columns, with a perpendicular distance of 3.283(3) Å and a centroid-to-centroid distance of 3.588(1) Å. nih.govresearchgate.net It is highly probable that the pyridine and pyrimidine rings of this compound would adopt similar stacking arrangements, contributing to the formation of one-dimensional chains or columns which are then cross-linked by hydrogen bonds.

Table 2: Examples of π-π Stacking Parameters in Related Heterocyclic Compounds

| Interacting Rings | Perpendicular Distance (Å) | Centroid-Centroid Distance (Å) | Compound |

|---|---|---|---|

| Pyrimidine-Pyrimidine | 3.283(3) | 3.588(1) | 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol nih.govresearchgate.net |

| Pyridine-Pyridine | N/A | 3.474(7) | Pyridine-2,5-dicarboxylate complex researchgate.net |

Halogen Bonding Interactions

The chlorine atom attached to the pyrimidine ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region (the σ-hole) on the halogen and a nucleophilic site. nih.gov In the context of this compound, the chlorine atom can act as a halogen bond donor, while the nitrogen atoms of adjacent molecules can serve as acceptors (C-Cl···N).

Table 3: Halogen Bonding and Short Contact Geometries in Related Structures

| Interaction Type | Distance (Å) | Symmetry Operation | Compound |

|---|---|---|---|

| Cl···Cl | 3.278(3) | -x+2, -y, -z+1 | 3-Chloropyridin-2-amine nih.gov |

Supramolecular Assembly and Crystal Packing Architecture

The combination of hydrogen bonding, π-π stacking, and halogen bonding interactions results in a well-defined three-dimensional supramolecular architecture. Based on the analysis of related structures, a hierarchical assembly for this compound can be postulated.

The primary and most dominant interaction is the N—H···N hydrogen bond, which would likely assemble the molecules into robust centrosymmetric dimers or one-dimensional chains. nih.govresearchgate.net These primary motifs are then expected to be organized into more complex arrangements by weaker, yet significant, secondary interactions. π-π stacking between the pyridine and pyrimidine rings would likely direct the packing of these chains or dimers into columns or sheets. nih.govresearchgate.net

Finally, these larger assemblies would be interconnected by weaker C-H···N or C-H···Cl hydrogen bonds and directional C-Cl···N or Cl···Cl halogen bonds. nih.govnih.govresearchgate.net The result is a cohesive and stable three-dimensional network. For example, in 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, a combination of N-H···N hydrogen bonds and π-π stacking creates molecular columns, which are then linked by Cl···Cl contacts to form a complete 3D structure. nih.govresearchgate.net A similar interplay of forces is expected to govern the crystal packing of this compound, leading to a highly ordered and stable crystalline solid.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical methods, particularly those rooted in Density Functional Theory (DFT), are central to the theoretical examination of molecules like 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine. These methodologies allow for the detailed prediction of molecular structure, energy, and various other chemical properties.

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Calculations using hybrid functionals, such as B3LYP, are frequently paired with split-valence basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the geometric and electronic properties of pyrimidine (B1678525) and pyridine (B92270) derivatives. researchgate.netresearchgate.netijaerd.org

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridine and pyrimidine rings. This rotation determines the relative orientation of the two heterocyclic systems.

DFT calculations are employed to explore the potential energy surface by systematically rotating this dihedral angle. This analysis helps identify the most stable conformers (global and local minima) and the energy barriers separating them. The planarity or twisting of the molecule significantly impacts its electronic properties, crystal packing, and potential interactions with biological targets. For instance, in related bi-aryl systems, the planarity is often influenced by steric hindrance and weak intramolecular interactions. researchgate.net The lowest energy conformers represent the most probable shapes the molecule will adopt in different environments.

The 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) moieties within the molecule's structure make it susceptible to prototropic tautomerism. Specifically, an amine-imine equilibrium is possible, where a proton can migrate from the exocyclic amino group to a ring nitrogen atom. DFT calculations are crucial for determining the relative stabilities of these tautomeric forms. mdpi.com

Studies on analogous compounds like 2-aminopyrimidine have shown that the amino form is generally more stable than the imino form in the gas phase and in solution. researchgate.net The energy difference between tautomers can be influenced by substituent effects and solvent polarity. mdpi.com For this compound, two principal tautomeric forms can be considered: the canonical amino form and the imino form, where the double bond shifts within the pyrimidine ring. The relative energies, calculated using DFT, indicate which form is likely to predominate under equilibrium conditions.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Representation | Key Features |

| Amine Tautomer |  | Canonical form with an exocyclic C-NH2 bond. Aromaticity of the pyrimidine ring is maintained. |

| Imine Tautomer |  | Features an endocyclic C=N-H bond and an exocyclic C=N double bond. Aromaticity of the pyrimidine ring is disrupted. |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring, displacing the chloro group. The reactivity of chloropyrimidines in such reactions is well-documented. researchgate.net

Theoretical calculations can map the entire reaction pathway, from reactants to products. This involves locating the high-energy transition state (TS) that connects the starting materials and the intermediate (e.g., a Meisenheimer complex) or product. By calculating the activation energy (the energy difference between the reactants and the TS), one can predict the feasibility and kinetics of the reaction. These studies can also clarify the role of catalysts, such as acids, which are known to facilitate aminolysis of chloropyrimidines. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wavefunction in terms of localized chemical bonds and lone pairs. nih.gov It provides a detailed picture of the electronic structure, including charge distribution, hybridization, and delocalization effects (hyperconjugation). researchgate.net

For this compound, NBO analysis can quantify:

Charge Distribution: Determine the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites. The carbon atom bonded to chlorine (C2 of the pyrimidine ring) is expected to be highly electrophilic.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis in Similar Heterocyclic Systems

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2-N3) | High | Lone pair delocalization into the ring |

| LP (Namino) | π* (C-Nring) | Moderate | Amino group conjugation with the ring |

| π (C5-C6) | π* (C4-C5) | Moderate | π-electron delocalization within the ring |

| Note: This table is illustrative, based on typical findings for aminopyrimidine systems. LP denotes a lone pair. |

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are computational methods that characterize chemical bonding, particularly weak noncovalent interactions, based on the topology of the electron density (ρ(r)). researchgate.net

QTAIM: This analysis identifies bond critical points (BCPs) between atoms. The properties at these points, such as the electron density (ρ(r)) and the sign of the Laplacian of the electron density (∇²ρ(r)), distinguish between different types of interactions. For noncovalent interactions like hydrogen bonds or halogen bonds, ρ(r) is typically low and ∇²ρ(r) is positive. QTAIM can be used to identify and characterize potential intramolecular hydrogen bonds, for example, between the amino group's hydrogen and a ring nitrogen, which can stabilize certain conformers.

NCI Plots: This method provides a visual representation of noncovalent interactions in 3D space. It plots the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. The resulting surfaces are colored to distinguish between stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). This analysis is particularly useful for visualizing the weak forces that govern the molecule's conformational preferences and crystal packing. researchgate.net

Density Functional Theory (DFT) Studies

Molecular Docking and Dynamics Simulations: Unveiling Mechanistic Insights

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. For this compound, these methods can elucidate its binding mode within the active site of various protein kinases, which are key targets in cancer therapy and other diseases.

Molecular docking studies with aminopyrimidine derivatives frequently show a conserved binding pattern within the ATP-binding pocket of protein kinases. nih.govresearchgate.netnih.gov The aminopyridine or aminopyrimidine moiety often forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) portion of ATP.

In the case of this compound, it is hypothesized that the pyridin-2-amine nitrogen and the exocyclic amine group would form one or two hydrogen bonds with the backbone amide and carbonyl groups of a key hinge residue, such as methionine. nih.gov The 2-chloropyrimidine (B141910) ring would likely be oriented towards the solvent-exposed region or a hydrophobic pocket, with the chlorine atom potentially engaging in halogen bonding or other non-covalent interactions. The pyridinyl group can further stabilize the complex through hydrophobic or pi-stacking interactions with nearby aromatic residues.

To illustrate the potential interactions, a hypothetical docking study of this compound into the active site of a representative kinase, such as c-Jun N-terminal kinase (JNK), is presented below. nih.govsemanticscholar.orgresearchgate.net

Table 1: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 to -10.5 | Met111 (Hinge), Leu112 (Hinge), Val40, Ala52, Lys55, Leu168, Val170 |

| Hydrogen Bonds | 2 | N1 of pyrimidine with backbone NH of Met111; exocyclic NH2 with backbone C=O of Met111 |

| Hydrophobic Interactions | Present | Pyridine and pyrimidine rings with Val40, Ala52, Leu168 |

| Halogen Bond | Possible | Chlorine atom with a backbone carbonyl or a polarizable side chain |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical binding modes observed for structurally similar aminopyrimidine kinase inhibitors and does not represent experimentally verified data for this compound.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time. An MD simulation would track the atomic movements of the ligand-protein complex, providing insights into the flexibility of the ligand in the binding site, the conformational changes in the protein upon binding, and the energetic contributions of various interactions. A stable binding mode observed over several nanoseconds of simulation would lend confidence to the docking prediction and suggest a favorable and potentially potent inhibitory interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Aspects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like the aminopyrimidine derivatives, QSAR can be a powerful tool in drug design, enabling the prediction of the activity of novel, unsynthesized analogs and guiding the optimization of lead compounds. cncb.ac.cnnih.gov

The development of a QSAR model for a series of compounds including this compound would typically involve the following steps:

Data Set Collection: A series of structurally related aminopyrimidine derivatives with experimentally determined biological activity (e.g., IC50 values against a specific kinase) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For this compound and its analogs, a QSAR model could reveal key structural features that influence their inhibitory potency. For instance, the model might indicate that:

Positive contribution of hydrogen bond donors/acceptors: Reinforcing the importance of the aminopyrimidine scaffold for hinge binding.

Influence of steric bulk at specific positions: Suggesting that modifications to the pyridine or pyrimidine ring could enhance or diminish activity depending on the size and shape of the substituent.

Impact of electronic properties: The electron-withdrawing nature of the chlorine atom could be identified as a significant factor influencing binding affinity.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Model of Aminopyrimidine Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Kinase Inhibition |

| Electronic | Dipole Moment | Affects long-range interactions with the protein. |

| Partial Charge on N1 | Crucial for the strength of hinge-binding hydrogen bonds. | |

| Steric | Molecular Volume | Must be optimal to fit within the ATP-binding pocket. |

| Surface Area | Influences solvation/desolvation energies upon binding. | |

| Hydrophobic | LogP | A balance is needed for cell permeability and target engagement. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

Disclaimer: This table presents examples of descriptors that would be considered in a QSAR study. The actual contribution of each descriptor to the biological activity of this compound and its analogs would need to be determined through a specific QSAR study.

Structure Activity Relationship Sar Studies and Preclinical Mechanistic Insights

Impact of Structural Modifications on Biological Activity (in vitro/preclinical)

Role of Heterocyclic Ring Substitutions and Modifications

The substitution patterns on the pyridine (B92270) and pyrimidine (B1678525) rings of the 3-(2-chloropyrimidin-4-yl)pyridin-2-amine scaffold are critical in determining the potency and selectivity of its derivatives as enzyme inhibitors. Research into Aurora kinase inhibitors, for instance, has demonstrated that modifications to these rings significantly impact their inhibitory activity. acs.orgnih.gov

In the development of Aurora kinase inhibitors, it was discovered that the 2-anilinopyrimidine substructure is a common feature among potent inhibitors like PF-03814735, CYC116, MLN8054, and alisertib. mdpi.com Further studies on bisanilinopyrimidines revealed that introducing a fluorine atom at the 5-position of the pyrimidine ring, combined with a chlorine atom at the ortho position of the aniline (B41778) A-ring, resulted in highly potent inhibitors of Aurora A that bind in a DFG-out conformation. bohrium.com

For inhibitors of p38 MAP kinase, substitutions on the pyridinyl moiety have been shown to enhance selectivity and activity by targeting a hydrophobic region of the enzyme. nih.gov Specifically, in a series of 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones, the introduction of C7-amino-pyrimidines and C7-amino-piperidines led to compounds with good p38 inhibition and improved off-target profiles. nih.gov

In the context of β-secretase (BACE-1) inhibitors, the incorporation of heteroaryl groups such as pyrimidines at the S3 region of an aminohydantoin scaffold improved binding and potency. acs.org SAR analysis of pyridinyl amino hydantoins showed that 2,6-disubstitution on the pyridine ring enhanced BACE-1 selectivity. acs.org

The following table summarizes the impact of various heterocyclic ring substitutions on the biological activity of this compound analogs.

Table 1: Impact of Heterocyclic Ring Substitutions on Biological Activity

Influence of Amine Substituents and Linkages

Modifications to the amine group and its linkage in derivatives of this compound are crucial for their biological activity. For instance, in the development of Aurora kinase inhibitors, the primary 2-amino group on the pyrimidine ring is a key feature for potent inhibition. acs.org

In the pursuit of selective checkpoint kinase 1 (Chk1) inhibitors, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed. nih.gov The nature of the alkoxyamino substituent significantly influenced the compound's potency and pharmacokinetic properties. nih.gov

Furthermore, research on p38 MAP kinase inhibitors demonstrated that introducing a 2-acylamino function at the C2 position of the pyridine ring resulted in highly efficient and metabolically stable inhibitors compared to their C2-alkylamino counterparts. nih.gov

The table below details the influence of various amine substituents and linkages on the biological activity of compounds derived from the this compound scaffold.

Table 2: Influence of Amine Substituents and Linkages on Biological Activity

Mechanistic Studies of Biological Targets (in vitro/preclinical)

Enzyme Inhibition Mechanisms (e.g., Kinases, CYP121A1, p38α MAP kinase, Chk1, Aurora Kinases)

Derivatives based on the this compound scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases.

Aurora Kinases: A derivative, AMG 900, was identified as a highly selective and orally bioavailable inhibitor of Aurora kinases. acs.orgnih.gov It demonstrated activity against multidrug-resistant cancer cell lines. acs.orgnih.gov Another study on 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, designed through a "cut and glue" strategy, revealed dual inhibition of Aurora A and VEGF-R kinases. mdpi.com X-ray crystallography showed these inhibitors bind to the ATP binding pocket of Aurora A. mdpi.com

p38α MAP Kinase: Pyridinylimidazoles are potent inhibitors of p38 MAP kinase, a key enzyme in the regulation of pro-inflammatory cytokines. nih.gov Substitution on the pyridinyl moiety allows for the design of inhibitors with increased selectivity and activity. nih.gov

Chk1: A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were identified as potent and orally bioavailable Chk1 inhibitors. nih.gov These compounds were optimized for Chk1 potency and high selectivity. nih.gov

Other Kinases: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. nih.gov Additionally, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to selectively target members of the class III receptor tyrosine kinase family. researchgate.net

The table below provides a summary of the enzyme inhibition mechanisms for various derivatives.

Table 3: Enzyme Inhibition Mechanisms

Receptor Binding and Modulation (e.g., GPCRs, CB1 receptor)

While the primary focus of research on this compound derivatives has been on enzyme inhibition, some studies have explored their interaction with G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor.

Diarylureas derived from a related scaffold have been investigated as allosteric modulators of the CB1 receptor. nih.gov Structure-activity relationship studies on these analogs revealed the importance of specific substitutions for their activity at the CB1 receptor. nih.gov These compounds were found to act as negative allosteric modulators, offering an alternative approach to modulate this pharmacologically important receptor. nih.gov

Selectivity Profiling Against Biological Macromolecules

Selectivity is a crucial aspect of drug development to minimize off-target effects. Several studies have profiled the selectivity of this compound derivatives against a panel of biological macromolecules.

The Aurora kinase inhibitor AMG 900 was found to have a selectivity profile that favors Aurora-driven pharmacology. acs.orgnih.gov Similarly, a novel irreversible EGFR mutant kinase inhibitor, CHMFL-EGFR-202, which is based on a related pyrazolopyrimidine core, displayed a good selectivity profile when tested against a large panel of kinases. nih.gov

A selective LOXL2 inhibitor, (2-chloropyridin-4-yl)methanamine (B121028) hydrochloride, was shown to be selective for LOXL2 over LOX and other amine oxidases. medchemexpress.com It was also found to be inactive against three different CYP enzymes at a concentration of 30 μM. medchemexpress.com

The table below summarizes the selectivity profiles of various compounds.

Table 4: Selectivity Profiling of this compound Derivatives

Early-Stage Drug Discovery and Lead Compound Development

The exploration of this compound and its analogs is situated within the broader context of drug discovery focused on pyrimidine and pyridine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their versatile nature for chemical modification. nih.govmdpi.com While specific preclinical data on this compound as a lead compound is not extensively available in public literature, the structure-activity relationship (SAR) studies of related pyrimidine and pyridine derivatives provide valuable insights into its potential for lead compound development.

The core structure of this compound, which links a pyrimidine and a pyridine ring, is a common motif in compounds designed to target various biological pathways. nih.govnih.gov The development of such compounds typically involves iterative cycles of synthesis and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties. The 2-chloropyrimidine (B141910) moiety often serves as a key electrophilic handle for introducing various substituents, allowing for the exploration of chemical space around the core scaffold.

Research into related pyrimidine-4-carboxamides has demonstrated a systematic approach to lead optimization. acs.org In these studies, modifications at different positions of the pyrimidine ring were explored to enhance inhibitory activity against specific enzymes. acs.org For instance, the introduction of different amine substituents at the 2-position of the pyrimidine ring can significantly impact biological activity. acs.org This highlights the importance of the 2-chloro substituent in this compound as a reactive site for generating a library of derivatives for screening.

Furthermore, studies on various pyridine derivatives have shown that the substitution pattern on the pyridine ring is crucial for antiproliferative activity. mdpi.com The presence and location of functional groups such as methoxy, hydroxyl, and amino groups can significantly influence the compound's interaction with its biological target. mdpi.com This suggests that modifications to the pyridin-2-amine portion of this compound could be a fruitful avenue for lead development.

The general approach to developing lead compounds from scaffolds like this compound involves creating a focused library of analogs and screening them against a panel of relevant biological targets, such as protein kinases, which are often implicated in the diseases targeted by pyrimidine derivatives. The data from these screens are then used to build SAR models that guide the design of next-generation compounds with improved properties.

Representative Structure-Activity Relationship Data for Related Pyrimidine Derivatives

The following table summarizes SAR findings for a series of pyrimidine derivatives, illustrating the impact of substitutions on biological activity. While not directly pertaining to this compound, this data provides a framework for understanding how structural modifications can influence potency.

| Compound Series | R1 Substitution (Position 2) | R2 Substitution (Position 4) | R3 Substitution (Position 6) | Biological Target | Key SAR Findings |

| Pyrimidine-4-carboxamides | Varied Amines | Carboxamide | Varied Amines | NAPE-PLD | Introduction of cyclic phenethylamine (B48288) derivatives at R1 improved activity. acs.org |

| Indolyl-pyrimidine Hybrids | Indole (B1671886) Moiety | Varied Substituents | Not specified | EGFR/VEGFR-2 | Dihydropyrimidine core with specific indole substitutions showed potent anticancer activity. researchgate.net |

| 2,4,6-Trisubstituted Pyrimidines | Varied | Varied | Varied | Bacterial Cells | Showed significant antibacterial activity against Bacillus pumilus and Escherichia coli. researchgate.net |

Preclinical Mechanistic Insights from Analog Studies

Preclinical studies on compounds structurally related to this compound have provided insights into their potential mechanisms of action. For example, many pyrimidine derivatives function as inhibitors of protein kinases by competing with ATP for binding to the enzyme's active site. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase domain.

Molecular docking studies on other pyridine derivatives have revealed that interactions such as hydrogen bonding and hydrophobic interactions with the active site of enzymes like dihydrofolate reductase are critical for their observed biological activities. nih.gov Given the structural components of this compound, it is plausible that it could engage in similar binding modes with various biological targets. The 2-aminopyridine (B139424) moiety, for instance, is a well-known pharmacophore that can participate in multiple hydrogen bonding interactions.

The development of amino acid conjugates of aminopyridine has been explored as a strategy to enhance potency, solubility, and cell permeability. nih.gov Such approaches could be applicable to this compound to improve its drug-like properties.

Future Research Directions and Emerging Trends

Development of Innovative Synthetic Routes

The synthesis of heteroaromatic compounds like 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine is continuously evolving, with a strong impetus to develop more efficient, cost-effective, and environmentally benign methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Sonogashira coupling reactions are instrumental in forming the crucial carbon-carbon bond between the pyridine (B92270) and pyrimidine (B1678525) rings. acs.org Future work will likely focus on developing more robust palladium catalysts that are effective at lower loadings and under milder conditions, and that show tolerance to a wider array of functional groups. This could involve the use of custom-designed ligands or nanoparticle-based catalysts.

C-H Activation: Direct C-H arylation represents a highly atom-economical approach, circumventing the need for pre-functionalized starting materials like organoboron or organotin compounds. Research into regioselective C-H activation on the pyridine or pyrimidine core could significantly streamline the synthesis, reducing the number of steps and associated waste.

Flow Chemistry: The use of microreactor technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Adapting known coupling reactions to a continuous flow process could enable the rapid and efficient production of a library of analogs based on the this compound core.

Green Chemistry Approaches: There is a growing demand for sustainable chemical synthesis. researchgate.net Future routes will likely explore the use of greener solvents (e.g., water, ionic liquids, or deep eutectic solvents), solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation to reduce the environmental footprint of the synthesis. researchgate.net

| Synthetic Strategy | Potential Advantage | Relevant Precedent/Concept |

| Advanced Pd-Catalysis | Higher yields, lower catalyst loading, milder conditions. | Suzuki and Sonogashira coupling reactions are established methods for similar bi-aryl syntheses. acs.org |

| Direct C-H Activation | Increased atom economy, fewer synthetic steps. | An emerging powerful tool in organic synthesis for creating C-C bonds directly. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Enables rapid optimization and production of chemical libraries. |

| Green Chemistry Methods | Reduced environmental impact and waste generation. | Utilizes sustainable solvents and energy sources. researchgate.net |

Application of Advanced Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is critical for rational drug design. While standard techniques like NMR and mass spectrometry are foundational, advanced methods can provide deeper insights.

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state conformation and intermolecular interactions of a compound. nih.gov For this compound, X-ray crystallography can reveal the precise dihedral angle between the pyridine and pyrimidine rings, as well as hydrogen bonding networks and potential π-π stacking interactions, which are crucial for understanding crystal packing and receptor binding. nih.govresearchgate.net

Hirshfeld Surface Analysis: Derived from X-ray diffraction data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It can map out close contacts, such as hydrogen bonds and halogen bonds (involving the chlorine atom), providing a detailed picture of the forces governing the crystal structure. nih.gov

Advanced Spectroscopic Methods: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unequivocally assign all proton and carbon signals, which is especially important for complex substituted analogs. Solid-state NMR could also provide information about the structure and dynamics in the solid phase.

| Characterization Technique | Information Gained | Relevance to Research |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. nih.gov | Essential for structure-activity relationship (SAR) studies and computational modeling. nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts (e.g., hydrogen, halogen bonds). nih.gov | Provides insights into crystal packing and forces influencing molecular recognition. |

| 2D NMR Spectroscopy | Unambiguous assignment of complex spectra and through-bond correlations. | Confirms molecular structure and aids in the characterization of new derivatives. |

| Elemental Analysis | Determination of the elemental composition and purity of the synthesized compound. nih.govresearchgate.net | Confirms the empirical formula of the target molecule. |

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies can be used to screen its potential against various biological targets, such as protein kinases, cholinesterases, or microbial enzymes. nih.govacs.org The results can highlight key binding interactions, such as hydrogen bonds involving the pyridine and pyrimidine nitrogens or the amine group, and guide the design of more potent analogs. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for analogs of this compound, researchers can predict the activity of novel, yet-to-be-synthesized compounds and prioritize the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can reveal the stability of binding modes predicted by docking and highlight the role of solvent and conformational changes in the binding process, offering a more realistic view of the molecular recognition event. acs.org

Electrostatic Potential Mapping: This method calculates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov This information is crucial for understanding and predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are key to molecular recognition. nih.gov

Broadening of Preclinical Target Scope and Mechanistic Understanding

The pyridine-pyrimidine core is a "privileged scaffold" found in numerous biologically active compounds. This suggests that this compound and its future derivatives could interact with a wide range of biological targets.

Kinase Inhibition: Many kinase inhibitors feature a similar aminopyrimidine or aminopyridine core that forms key hydrogen bonds in the ATP-binding pocket of kinases. Future research could explore the potential of this compound and its analogs as inhibitors of various protein kinases implicated in cancer, such as BCR-ABL, or inflammatory diseases. nih.gov

Antimicrobial Applications: The heterocyclic nature of the compound makes it a candidate for antimicrobial drug discovery. Screening against various bacterial and fungal strains, including drug-resistant ones, could uncover novel antimicrobial leads. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for instance, has shown promise as an inhibitor of mycobacterial ATP synthase. mdpi.com

Neurodegenerative Diseases: Compounds with related structures have been investigated as inhibitors of enzymes relevant to Alzheimer's disease, such as cholinesterases and β-secretase (BACE-1). acs.orgacs.org Exploring the activity of this compound derivatives against these targets could open new avenues for the development of therapeutics for neurodegenerative conditions.

Agrochemicals: Pyrimidine and pyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.net The title compound itself is related to intermediates used in the synthesis of insecticides like chlorantraniliprole. nih.gov Future research could investigate its potential and that of its analogs in crop protection.

| Potential Therapeutic Area | Rationale / Related Findings | Example Target(s) |

| Oncology | The aminopyrimidine scaffold is a common feature in approved kinase inhibitors. | BCR-ABL, EGFR, VEGFR |

| Infectious Diseases | Related heterocyclic systems show activity against bacteria like M. tuberculosis. mdpi.com | Mycobacterial ATP synthase, other essential microbial enzymes. |

| Neurodegenerative Disorders | Similar structures have been designed as inhibitors of key enzymes in Alzheimer's pathology. acs.orgacs.org | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), BACE-1. acs.orgacs.org |

| Agrochemicals | The core structure is related to known and effective pesticides. nih.govresearchgate.net | Insect ryanodine (B192298) receptors, other pest-specific targets. |

Q & A

Q. What are the recommended synthetic routes for 3-(2-chloropyrimidin-4-yl)pyridin-2-amine, and how are intermediates purified?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, heating 2-chloro-4-iodopyrimidine with 3-aminopyridine in a sealed tube under inert conditions yields the target compound. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures . Key intermediates like 3-bromo-1H-1,2,4-triazole are synthesized via Suzuki-Miyaura coupling, with progress monitored by TLC and confirmed via H NMR .

Q. How is the structural identity of this compound validated?

Methodological Answer: Structural confirmation requires:

- H NMR : Peaks for pyrimidine (δ 8.5–9.0 ppm) and pyridine (δ 7.0–8.0 ppm) protons.

- Mass Spectrometry (MS) : Molecular ion peak at m/z = 221.03 (calculated for CHClN).

- X-ray crystallography (if crystalline): Monoclinic system (space group P2/c) with unit cell parameters a = 11.149 Å, b = 5.453 Å, c = 9.844 Å, β = 90.58° .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the chloropyrimidine moiety .

- Hazard mitigation : Use PPE (gloves, goggles) and fume hoods. The compound may release HCl upon decomposition; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

- Catalyst screening : Pd(PPh) or Xantphos/Pd(OAc) for cross-coupling reactions (yield improvement from 45% to >75%) .

- Solvent optimization : Replace DMF with DMAc to reduce side reactions (e.g., dimerization) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C .

Q. How should conflicting bioactivity data from different assay formats be resolved?

Methodological Answer:

- Assay validation : Compare results across orthogonal platforms (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition) .

- Statistical analysis : Apply ANOVA to identify inter-assay variability (p < 0.05 threshold) .

- Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing chlorine with fluorine) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Q. How does the stability of this compound vary under different pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products